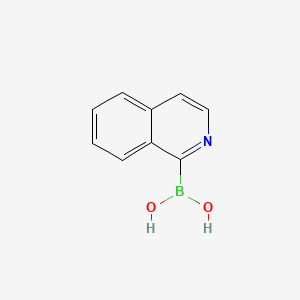

Isoquinolin-1-ylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoquinolin-1-ylboronic acid is a boronic acid derivative with the molecular formula C₉H₈BNO₂ and a molecular weight of 172.98 g/mol . This compound is part of the larger family of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

作用机制

Target of Action

Isoquinolin-1-ylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions. The compound interacts with these targets to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile. It is transferred from boron to palladium during the transmetalation step of the reaction . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

They are often used in the synthesis of pharmaceuticals and fine chemicals, where they can influence a variety of biochemical pathways .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds during Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of protodeboronation can be reduced by keeping the concentration of the boronic acid low . This is particularly useful when coupling unstable substrates . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the reaction conditions .

生化分析

Biochemical Properties

These interactions can be covalent or non-covalent and can influence the function of these biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of Isoquinolin-1-ylboronic acid in animal models have not been studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.

准备方法

Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylboronic acid can be synthesized through various methods. One common approach involves the borylation of isoquinoline derivatives. This process typically uses a palladium-catalyzed reaction with bis(pinacolato)diboron as the boron source . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: Isoquinolin-1-ylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or peracids can be employed.

Reduction: Reducing agents like sodium borohydride may be used.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced derivatives of this compound can be formed.

科学研究应用

Isoquinolin-1-ylboronic acid has a wide range of applications in scientific research:

相似化合物的比较

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.

Pyridin-2-ylboronic Acid: Similar in structure but with a pyridine ring instead of an isoquinoline ring.

Naphthalen-2-ylboronic Acid: Contains a naphthalene ring, offering different electronic properties.

Uniqueness: Isoquinolin-1-ylboronic acid is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .

生物活性

Isoquinolin-1-ylboronic acid (IB) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a boronic acid functional group attached to an isoquinoline ring. The synthesis of IB can be achieved through various methods, including the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

Enzyme Inhibition

One of the significant biological activities of IB is its role as a selective inhibitor of steroid-11β-hydroxylase, an enzyme involved in cortisol biosynthesis. This inhibition has potential therapeutic implications for conditions such as Cushing's syndrome, where cortisol levels are abnormally high.

Anticancer Properties

Recent studies have highlighted the anticancer properties of isoquinoline derivatives, including IB. For instance, compound 46, derived from isoquinoline structures, demonstrated potent inhibitory activity against the LASCPC-01 cell line with an IC50 value of 0.47 μM. It exhibited a selectivity index greater than 190-fold over prostate cancer cell line PC-3, indicating its potential as an anticancer agent .

The mechanisms through which IB exerts its biological effects involve interactions with various biomolecules:

- Binding Interactions : IB forms stable complexes with biological molecules, influencing enzyme activity and cellular signaling pathways. Its zwitterionic nature enhances biorecognition capabilities, making it valuable in biochemical applications.

- Cell Cycle Arrest and Apoptosis : Studies have shown that certain isoquinoline derivatives can induce G1 cell cycle arrest and apoptosis in cancer cells. This effect is dose-dependent and suggests that IB may exert antitumor activities through similar pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is crucial for optimizing their biological activity. Key findings include:

- Positioning of Substituents : The placement of substituents on the isoquinoline ring significantly affects the compound's activity. For example, modifications at the 6- and 7-positions can lead to variations in potency against cancer cell lines .

- Electronic Properties : The introduction of electron-donating or withdrawing groups at specific positions can enhance or diminish biological activity. Compounds with less bulky electron-donating groups at the 6-position showed improved antiproliferative activity compared to those with larger groups .

Comparative Analysis

The following table summarizes key isoquinoline derivatives along with their unique features and biological activities:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Isoquinoline-based | Boronic acid at position 1; selective enzyme inhibitor | Anticancer, enzyme inhibition |

| Isoquinolin-7-ylboronic acid | Isoquinoline-based | Boronic acid at position 7; different reactivity | Limited data on biological activity |

| 4-Isoquinolineboronic acid | Isoquinoline-based | Selective inhibition of steroid enzymes | Anticancer potential |

| Pyridineboronic acids | Pyridine-based | Higher reactivity due to nitrogen | Used in diverse coupling reactions |

Case Studies

Several studies have investigated the biological effects of isoquinolin derivatives:

- Antiproliferative Activity : A study demonstrated that a series of isoquinoline derivatives exhibited significant antiproliferative activity against various cancer cell lines, emphasizing the need for further optimization based on SAR analysis .

- HIF-1 Signaling Inhibition : Another research focused on diaryl substituted isoquinolin derivatives as HIF-1 signaling inhibitors for treating rheumatoid arthritis. Compound 17q showed potent inhibitory effects on HIF-1α protein accumulation under hypoxic conditions .

- Antioxidant and Antibacterial Activities : A novel boron-based compound derived from phenyl boronic acid exhibited strong antioxidant and antibacterial activities, indicating the broader applicability of boronic acids in drug development .

属性

IUPAC Name |

isoquinolin-1-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUIQFODKHOTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC2=CC=CC=C12)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。